5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide is an organic compound belonging to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a carboxamide group and a phenyl ring bearing methyl and isopropyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazine derivative with an appropriate amine, such as 2-methyl-6-propan-2-ylphenylamine, under conditions that facilitate amide bond formation (e.g., using coupling agents like EDCI or DCC).
Substitution Reactions: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted pyrazines.
Scientific Research Applications
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(2-methylphenyl)pyrazine-2-carboxamide
- 5-methyl-N-(2-isopropylphenyl)pyrazine-2-carboxamide
- N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide
Uniqueness
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10(2)13-7-5-6-11(3)15(13)19-16(20)14-9-17-12(4)8-18-14/h5-10H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBUHWPKTPEVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NC=C(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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